2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol
Overview
Description
“2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a bromo group at the 4th position and a methyl group at the 7th position of the indole ring .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol” consists of an indole ring with a bromo group at the 4th position and a methyl group at the 7th position . The InChI code for this compound is 1S/C10H10BrNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 .
Scientific Research Applications
Chemical and Thermal Cleavage of Protective Groups
One study discusses "2-(Pyridin-2-yl)ethanol as a protecting group for carboxylic acids," highlighting its utility in chemical synthesis, particularly for methacrylic acid (MAA). The study explores the chemical and thermal cleavage of these protective groups, indicating the relevance of similar compounds in polymer chemistry and materials science (Elladiou & Patrickios, 2012).
Fluorescent Probes for Biological Applications
Another study showcases the use of a compound, "2-((Naphthalen-6-yl)methylthio)ethanol (HL)," as a selective fluorescent sensor for Al(3+) ions in physiological pH ranges. This indicates the potential of structurally similar compounds like 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol in developing fluorescent probes for biological and chemical sensing applications (Banerjee et al., 2012).
Catalysis and Chemical Synthesis
The role of Brønsted acidic ionic liquids in catalyzing esterification processes under mild conditions without additional organic solvents suggests that compounds like 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol could have applications in catalysis and synthetic organic chemistry (Zhang et al., 2004).
Molecular Structures and Ligand Potential
Research on "4-Bromophenyldi(3-methylindol-2-yl)methane" and similar compounds provides insights into their molecular structures and spectroscopic characterization. This could imply the potential of 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol in serving as bidentate or tridentate ligands for coordination chemistry (Mason et al., 2003).
Nanoformulation and Drug Delivery
A study on the encapsulation of bioactive compounds into nanoparticles for enhanced water solubility and biological application suggests potential pharmaceutical applications for similar compounds. This could indicate the relevance of 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol in drug delivery systems (Alfei et al., 2021).
Future Directions
Indole derivatives, including “2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol”, have immense potential for exploration in the field of drug discovery due to their diverse biological activities . Future research could focus on elucidating the specific biological activities of this compound and developing efficient synthesis methods.
properties
IUPAC Name |
2-(4-bromo-7-methyl-1H-indol-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7-2-3-9(12)10-8(4-5-14)6-13-11(7)10/h2-3,6,13-14H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBXJFIYYBWRQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633601 | |
Record name | 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol | |
CAS RN |
214915-69-2 | |
Record name | 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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